1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane
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Overview
Description
1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of conjugated polymers and organic semiconductors.
Preparation Methods
The synthesis of 1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione involves several steps. One common method includes the bromination of thiophene derivatives followed by coupling reactions to form the desired pyrrolo[3,4-c]pyrrole core. The reaction conditions typically involve the use of palladium catalysts and specific solvents to ensure high yield and purity .
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and toluene, as well as catalysts such as palladium and copper. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified electronic properties .
Scientific Research Applications
1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of conjugated polymers, which are essential for developing organic electronic devices.
Biology: The compound’s unique properties make it a potential candidate for bioimaging and biosensing applications.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione exerts its effects is primarily through its interaction with electronic systems. The compound’s conjugated structure allows it to participate in electron transfer processes, making it an effective component in organic electronic devices. The molecular targets and pathways involved include the modulation of charge carrier mobility and the enhancement of electronic conductivity .
Comparison with Similar Compounds
Compared to other similar compounds, 1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione stands out due to its unique combination of bromine and thiophene groups, which provide enhanced electronic properties. Similar compounds include:
3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound has similar structural features but lacks the additional octyldodecyl groups, resulting in different electronic properties.
4,8-Bis(5-bromothiophen-2-yl)-2,6-bis(2-octyldodecyl)-2H-benzo[1,2-d4,5-d′]-bis([1,2,3]triazole)-6-ium-5-ide: This compound features a triazole ring, which alters its electronic and chemical behavior.
Properties
Molecular Formula |
C66H106Br2N2O2S4Sn2 |
---|---|
Molecular Weight |
1485.1 g/mol |
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane |
InChI |
InChI=1S/C54H86Br2N2O2S2.C6H2S2.6CH3.2Sn/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-57-51(45-37-39-47(55)61-45)49-50(53(57)59)52(46-38-40-48(56)62-46)58(54(49)60)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2;1-3-7-6-2-4-8-5(1)6;;;;;;;;/h37-40,43-44H,5-36,41-42H2,1-4H3;1-2H;6*1H3;; |
InChI Key |
JKRYTIMAYUGJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br.C[Sn](C)(C)C1=CC2=C(S1)C=C(S2)[Sn](C)(C)C |
Related CAS |
1260685-65-1 |
Origin of Product |
United States |
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